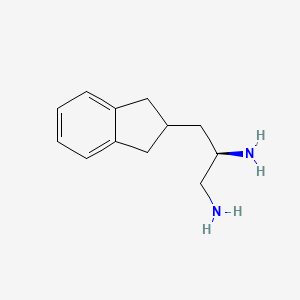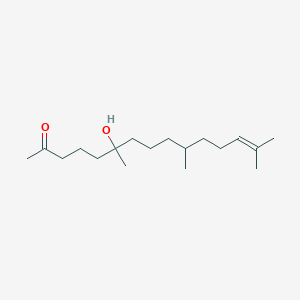
6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one is a chemical compound with the molecular formula C18H34O2 It is known for its unique structure, which includes a hydroxyl group and multiple methyl groups attached to a long carbon chain with a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6,10,14-trimethylpentadec-13-EN-2-one, while reduction of the double bond can produce 6-Hydroxy-6,10,14-trimethylpentadecane.
科学的研究の応用
6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond play crucial roles in its reactivity and binding to biological molecules. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
- 6,10,14-trimethylpentadec-6-en-2-one
- 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (E,E)-
Uniqueness
6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity compared to similar compounds
特性
CAS番号 |
398141-83-8 |
|---|---|
分子式 |
C18H34O2 |
分子量 |
282.5 g/mol |
IUPAC名 |
6-hydroxy-6,10,14-trimethylpentadec-13-en-2-one |
InChI |
InChI=1S/C18H34O2/c1-15(2)9-6-10-16(3)11-7-13-18(5,20)14-8-12-17(4)19/h9,16,20H,6-8,10-14H2,1-5H3 |
InChIキー |
YZAVUTABHVSPKU-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC(C)(CCCC(=O)C)O)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


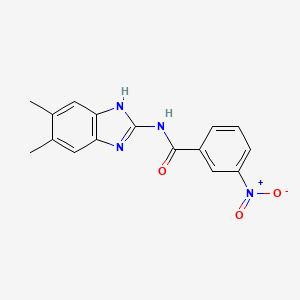
![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
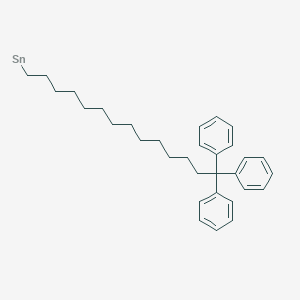
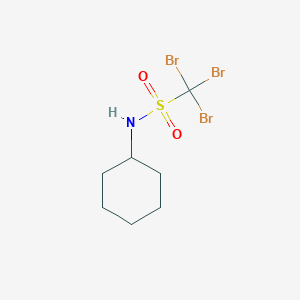
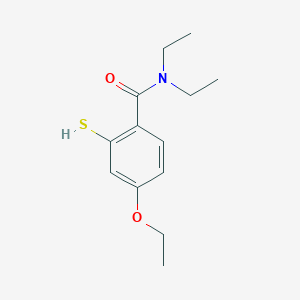
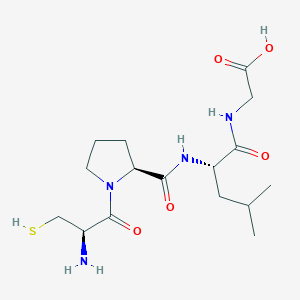
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
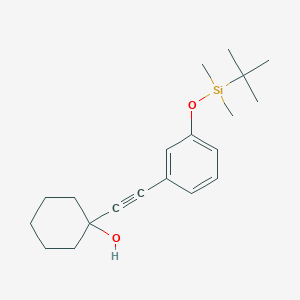
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
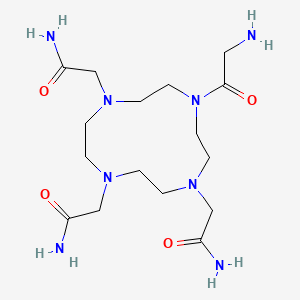
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)
